molecular formula C7H10ClN3 B12973162 2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine

2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine

Cat. No.: B12973162
M. Wt: 171.63 g/mol
InChI Key: MTBDUQUFOGIPTQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under microwave conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction conditions often involve the use of solvents such as dichloromethane and isopropanol, with purification achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane, ether, and ethyl acetate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antitrypanosomal and antiplasmodial activities by interfering with the biological processes of the causative organisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H10ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2-3,9H2,1H3

InChI Key

MTBDUQUFOGIPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCN)Cl

Origin of Product

United States

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